molecular formula C20H21BrFNO3S B1604146 Prasugrel Hydrobromide CAS No. 1060616-79-6

Prasugrel Hydrobromide

Cat. No.: B1604146
CAS No.: 1060616-79-6
M. Wt: 454.4 g/mol
InChI Key: AOMDYJTUFSZDBZ-UHFFFAOYSA-N
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Description

Prasugrel Hydrobromide is a pharmaceutical compound used primarily as an antiplatelet agent. It is a member of the thienopyridine class of adenosine diphosphate receptor inhibitors. This compound is used to prevent the formation of blood clots in patients with acute coronary syndrome who are undergoing percutaneous coronary intervention . It is marketed under the brand names Effient and Efient .

Chemical Reactions Analysis

Types of Reactions: Prasugrel Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Prasugrel Hydrobromide has a wide range of scientific research applications:

Properties

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S.BrH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMDYJTUFSZDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060616-79-6
Record name Prasugrel hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1060616796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin -2-yl acetate hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASUGREL HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFT5Y771R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 0.503 g of prasugrel base in 5 ml of methyl ethyl ketone at 20-25° C., was added dropwise a solution of 0.17 ml of 47% HBr (aq) in 2 ml of methyl ethyl ketone. Crystallization occurred at the end of the addition. After 2 hours, the resulting suspension was cooled down to 0-5° C. and stirred for about 30 minutes. The crystals that had formed were filtered off, washed with 1 ml of methyl ethyl ketone and dried at 40° C./10 mbar for about 3 hours. Prasugrel hydrobromide (0.595 g) was obtained.
Quantity
0.503 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of prasugrel base (0.501 g) in 6.0 ml of n-butyl acetate at 20-25° C., a dropwise solution of 0.170 ml of 47% HBr(aq) in 1.0 ml of n-butyl acetate was added. After the first drop of the acid solution, 0.3 ml of methanol was added. After the addition, the suspension was stirred at 20-25° C. for about 30 minutes and cooled to 0-5° C. for about 2 hours. The obtained crystals were filtered, washed with 1 ml of n-butyl acetate and dried at 40° C./10 mbar for about 22 hours. Prasugrel hydrobromide form XIII was obtained (0.616).
Quantity
0.501 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prasugrel base (2.00 g) was dissolved in acetone (20 ml) at 20-25° C. A solution of 0.41 ml 47% HBr in 8 ml of acetone was added over 10 minutes. Crystallization took place immediately. The resulting suspension was stirred at 20-25° C. for 1.5 hours and than 2 hours at 5-0° C. Crystals formed and were filtered, washed with acetone and dried at 40° C./vacuum, yielding form II of prasugrel hydrobromide (1.75 g). HPLC purity: 99.67%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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